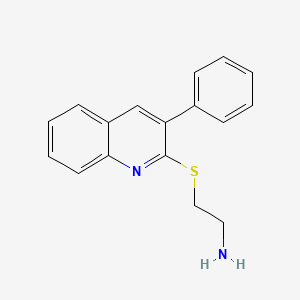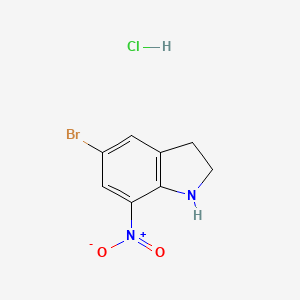![molecular formula C16H20N2O2 B11848407 2-Phenethyl-2,8-diazaspiro[4.5]decane-1,3-dione](/img/structure/B11848407.png)
2-Phenethyl-2,8-diazaspiro[4.5]decane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenethyl-2,8-diazaspiro[4.5]decane-1,3-dione is a chemical compound known for its unique spirocyclic structure. This compound belongs to the class of diazaspiro compounds, which are characterized by a spiro-connected bicyclic system containing nitrogen atoms. The presence of the phenethyl group adds to its structural complexity and potential reactivity.
准备方法
The synthesis of 2-Phenethyl-2,8-diazaspiro[4.5]decane-1,3-dione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor containing the necessary functional groups.
Introduction of the phenethyl group: This step often involves a substitution reaction where the phenethyl group is introduced into the spirocyclic core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the efficiency of the synthesis.
化学反应分析
2-Phenethyl-2,8-diazaspiro[4.5]decane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The phenethyl group can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-Phenethyl-2,8-diazaspiro[4.5]decane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new spirocyclic compounds with potential biological activity.
Biology: This compound is studied for its potential interactions with biological targets, including enzymes and receptors, which may lead to the discovery of new drugs or therapeutic agents.
Medicine: Research is ongoing to explore its potential as a pharmacologically active compound, particularly in the treatment of diseases involving specific molecular pathways.
Industry: It is used in the development of new materials and chemical processes, particularly those requiring spirocyclic structures for enhanced stability and reactivity.
作用机制
The mechanism of action of 2-Phenethyl-2,8-diazaspiro[4.5]decane-1,3-dione involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. The pathways involved in its mechanism of action depend on the specific biological context and the molecular targets it interacts with.
相似化合物的比较
2-Phenethyl-2,8-diazaspiro[4.5]decane-1,3-dione can be compared with other similar compounds, such as:
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound has a similar spirocyclic structure but differs in the substitution pattern, which can affect its reactivity and biological activity.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenethyl group, which can impart distinct reactivity and biological activity compared to other spirocyclic compounds.
属性
分子式 |
C16H20N2O2 |
|---|---|
分子量 |
272.34 g/mol |
IUPAC 名称 |
2-(2-phenylethyl)-2,8-diazaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C16H20N2O2/c19-14-12-16(7-9-17-10-8-16)15(20)18(14)11-6-13-4-2-1-3-5-13/h1-5,17H,6-12H2 |
InChI 键 |
IKROOFJRJVREGY-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC12CC(=O)N(C2=O)CCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c][1,2]oxazole](/img/structure/B11848364.png)

![Hydrazinecarbothioamide, N,N-dimethyl-2-[1-(2-quinolinyl)ethyl]-](/img/structure/B11848368.png)






![6-Bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one](/img/structure/B11848404.png)
![7-Bromo-5-ethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B11848408.png)

